molecular formula C14H20O B14614480 1-Heptanone, 3-methyl-1-phenyl- CAS No. 57001-88-4

1-Heptanone, 3-methyl-1-phenyl-

Cat. No.: B14614480
CAS No.: 57001-88-4
M. Wt: 204.31 g/mol
InChI Key: MWQYDLMEBJCMME-UHFFFAOYSA-N
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Description

1-Heptanone, 3-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its aromatic ring and a seven-carbon chain, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Heptanone, 3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the methyl and heptanone groups. Another method includes the condensation of appropriate aldehydes or ketones with phenylhydrazine, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of 1-Heptanone, 3-methyl-1-phenyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and specific temperature and pressure settings are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Heptanone, 3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Heptanone, 3-methyl-1-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Heptanone, 3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Heptanone, 3-methyl-1-phenyl- is unique due to its specific combination of an aromatic ring and a seven-carbon chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

57001-88-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-phenylheptan-1-one

InChI

InChI=1S/C14H20O/c1-3-4-8-12(2)11-14(15)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3

InChI Key

MWQYDLMEBJCMME-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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